molecular formula C25H30N2O5 B13821619 Fmoc-(3S,4S)-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid

Fmoc-(3S,4S)-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid

Cat. No.: B13821619
M. Wt: 438.5 g/mol
InChI Key: FEDYWNJTEUNDMB-LEWJYISDSA-N
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Description

Fmoc-(3S,4S)-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid is a specialized compound used primarily in peptide synthesis. It is a derivative of the amino acid statine and is often utilized in the synthesis of protease-resistant peptides due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(3S,4S)-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The process includes several steps:

    Protection of the Amino Group: The amino group is protected using Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(3S,4S)-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be used in further synthetic applications.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(3S,4S)-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid is used as a building block in peptide synthesis. Its unique structure allows for the creation of peptides with enhanced stability and resistance to proteolytic degradation .

Biology

In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving proteases. Its resistance to proteolytic cleavage makes it a valuable tool in these studies .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications, particularly in the development of protease inhibitors .

Industry

In the industrial sector, this compound is used in the production of specialized peptides and proteins for various applications, including pharmaceuticals and biotechnology.

Mechanism of Action

The mechanism of action of Fmoc-(3S,4S)-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid involves its interaction with proteases. The compound’s unique structure allows it to bind to the active site of proteases, inhibiting their activity. This inhibition is achieved through the formation of stable complexes that prevent the protease from interacting with its natural substrates.

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-(3S,4S)-4-amino-3-hydroxy-5-methylheptanoic acid
  • Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid
  • Fmoc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid

Uniqueness

Fmoc-(3S,4S)-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid is unique due to its oxyl group, which imparts additional stability and resistance to proteolytic cleavage compared to other similar compounds. This makes it particularly valuable in applications requiring enhanced peptide stability.

Properties

Molecular Formula

C25H30N2O5

Molecular Weight

438.5 g/mol

IUPAC Name

(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid

InChI

InChI=1S/C25H30N2O5/c1-24(2)13-20(21(22(28)29)25(3,4)27(24)31)26-23(30)32-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-21,31H,13-14H2,1-4H3,(H,26,30)(H,28,29)/t20-,21+/m0/s1

InChI Key

FEDYWNJTEUNDMB-LEWJYISDSA-N

Isomeric SMILES

CC1(C[C@@H]([C@@H](C(N1O)(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C

Canonical SMILES

CC1(CC(C(C(N1O)(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C

Origin of Product

United States

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